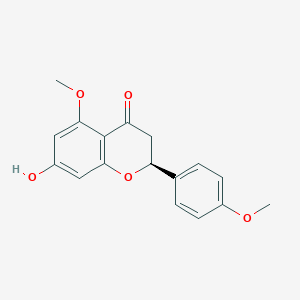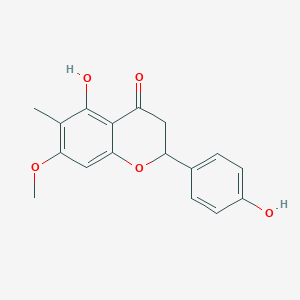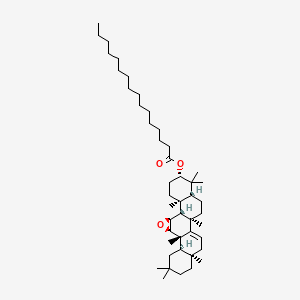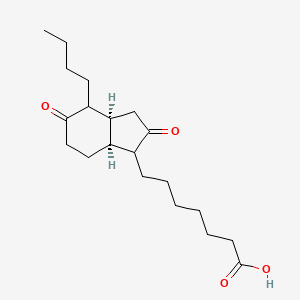
JWH 081 N-(4-hydroxypentyl) metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 081 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 081 N-(4-hydroxypentyl) metabolite by GC- or LC-MS. JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, based on studies on the metabolism of the related synthetic cannabinoids JWH 018 and JWH 073.
Scientific Research Applications
Metabolism and Detection
Metabolic Profiling : Studies have elucidated the metabolic pathways of synthetic cannabinoids like JWH-081, identifying major urinary metabolites that include hydroxylated and carboxylated derivatives. These metabolites are crucial for the detection of drug use in forensic and clinical toxicology (Jang et al., 2014; Chimalakonda et al., 2011).
Analytical Techniques for Detection : Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the detection of 'K2' or 'Spice' metabolites in urine, providing essential tools for forensic analysis and the study of drug metabolism (Emerson et al., 2013; Kavanagh et al., 2013).
Pharmacological Effects and Toxicity
Pharmacokinetic Properties : Research into the pharmacokinetics and pharmacodynamics of synthetic cannabinoids has revealed their complex interactions with the body, including their effects on core temperature, catalepsy, and their metabolic profiles in serum after inhalation (Toennes et al., 2017).
Toxicological Impact : Studies comparing the toxicity of synthetic cannabinoids and their metabolites have highlighted the potential for these substances to induce cell toxicity and death through mechanisms such as necrosis, underscoring the importance of understanding the health risks associated with their use (Couceiro et al., 2016).
Legal and Regulatory Implications
- Forensic and Legal Challenges : The continuous emergence of new synthetic cannabinoids poses significant challenges for legal regulation and forensic detection. Research efforts aim to keep pace with the evolving drug market by developing methods to detect these substances and their metabolites in biological samples, aiding in law enforcement and public health efforts (Hutter et al., 2013).
properties
Product Name |
JWH 081 N-(4-hydroxypentyl) metabolite-d5 |
|---|---|
Molecular Formula |
C25H20D5NO3 |
Molecular Weight |
392.5 |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D |
InChI Key |
BMDREMSYCUDCJJ-FTLBTKCTSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCC(O)C)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
synonyms |
(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)





